molecular formula C9H8N4O6 B2533438 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid CAS No. 866151-98-6

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid

Cat. No. B2533438
CAS RN: 866151-98-6
M. Wt: 268.185
InChI Key: WBFKZHUUQSVZQV-UHFFFAOYSA-N
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Description

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid is a chemical compound with the molecular formula C9H8N4O6 . It is a solid substance .


Synthesis Analysis

The synthesis of azetidines has been achieved through various methods. One such method involves visible-light-mediated intermolecular [2+2] photocycloadditions . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9N3O4/c13-9(14)6-4-11(5-6)8-7(12(15)16)2-1-3-10-8/h1-3,6H,4-5H2,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. For instance, the synthesis and diversification of novel heterocyclic amino acid derivatives have been achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

properties

IUPAC Name

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O6/c14-9(15)5-3-11(4-5)8-7(13(18)19)1-6(2-10-8)12(16)17/h1-2,5H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFKZHUUQSVZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid

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